molecular formula C11H8O3S B2620681 Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester CAS No. 530144-81-1

Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester

Cat. No. B2620681
CAS RN: 530144-81-1
M. Wt: 220.24
InChI Key: SXNIZWJNOZKDST-UHFFFAOYSA-N
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Description

“Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester” is a chemical compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H8O3S . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as heteroatom .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.354±0.06 g/cm3 and a boiling point of 374.8±22.0 °C .

Advantages and Limitations for Lab Experiments

One advantage of using Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester in lab experiments is its diverse biological activities. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to further elucidate its mechanism of action, which may provide insights into its therapeutic potential. Additionally, future studies could focus on optimizing its synthesis method and identifying potential drug interactions.

Synthesis Methods

The synthesis of Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester can be achieved through various methods. One of the most common methods is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base. Another method involves the reaction of a substituted benzaldehyde with thiophene-2-carboxylic acid in the presence of a catalyst. The resulting product is then methylated to form this compound.

Scientific Research Applications

Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester has shown promising results in scientific research. It has been studied for its potential as an anti-cancer agent, with studies showing that it inhibits the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it reduces inflammation in animal models. Additionally, it has been studied for its potential as an anti-viral agent, with studies showing that it inhibits the replication of certain viruses.

Safety and Hazards

While specific safety and hazards information for “Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester” is not available, it’s important to handle all chemicals with appropriate safety precautions. For example, benzothiophene-3-carboxylic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-formyl-1-benzothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c1-14-11(13)7-2-3-10-9(4-7)8(5-12)6-15-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNIZWJNOZKDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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